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molecular formula C14H19F2NO6S2 B8630541 methyl 2,6-difluoro-3-(N-(propylsulfonyl)propylsulfonamido)benzoate

methyl 2,6-difluoro-3-(N-(propylsulfonyl)propylsulfonamido)benzoate

Cat. No. B8630541
M. Wt: 399.4 g/mol
InChI Key: FBFKEZIPKITEAW-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

A 1N aqueous NaOH solution (150 mL, 150 mmol) was added to a solution of methyl 2,6-difluoro-3-(N-(propylsulfonyl)propylsulfonamido)benzoate (20.0 g, 50.1 mmol) in 4:1 THF/MeOH (250 mL, 0.2M). The reaction mixture was stirred at room temperature overnight. The majority of the organic solvents were then removed in vacuo (water bath temperature 35° C.). 1N HCl (150 mL) was slowly added to the mixture, and the resulting solid was filtered and rinsed with water (4×50 mL). The material was then washed with Et2O (4×15 mL) to give 2,6-difluoro-3-(propylsulfonamido)benzoic acid as a solid (10.7 g, 77% yield). 1H NMR (400 MHz, d6-DMSO) δ 9.74 (s, 1H), 7.57-7.50 (m, 1H), 7.23-7.17 (m, 1H), 3.11-3.06 (m, 2H), 1.79-1.69 (m, 2H), 0.98 (t, J=7.4 Hz, 3H). m/z (APCI-neg) M−1=278.0.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[C:13]([N:14](S(CCC)(=O)=O)[S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:12][CH:11]=[C:10]([F:27])[C:5]=1[C:6]([O:8]C)=[O:7]>C1COCC1.CO>[F:3][C:4]1[C:13]([NH:14][S:15]([CH2:18][CH2:19][CH3:20])(=[O:16])=[O:17])=[CH:12][CH:11]=[C:10]([F:27])[C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC=C1N(S(=O)(=O)CCC)S(=O)(=O)CCC)F
Name
THF MeOH
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The majority of the organic solvents were then removed in vacuo (water bath temperature 35° C.)
ADDITION
Type
ADDITION
Details
1N HCl (150 mL) was slowly added to the mixture
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
rinsed with water (4×50 mL)
WASH
Type
WASH
Details
The material was then washed with Et2O (4×15 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1NS(=O)(=O)CCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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